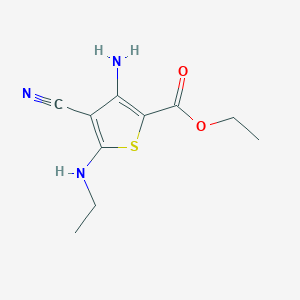

Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- λₘₐₓ = 290 nm (ε = 12,000 L·mol⁻¹·cm⁻¹): Attributed to π→π* transitions in the conjugated thiophene-cyano system.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction data for this compound remains unreported, but analogous thiophene derivatives provide insights:

Key structural features :

- The thiophene ring adopts a planar conformation with substituents in ortho and para positions.

- Intramolecular hydrogen bonds between the amino group (N-H) and ester carbonyl (C=O) stabilize the molecular geometry.

- The ethylamino group exhibits rotational flexibility , with torsional angles ranging from 60° to 120° relative to the thiophene plane.

Packing interactions :

- π-π stacking between adjacent thiophene rings (distance: ~3.5 Å).

- Hydrogen-bonded dimers via N-H⋯O=C interactions (bond length: ~2.8 Å).

Properties

IUPAC Name |

ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-3-13-9-6(5-11)7(12)8(16-9)10(14)15-4-2/h13H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIQCJAVDMBMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=C(S1)C(=O)OCC)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of an α-cyanoester, elemental sulfur, and a carbonyl compound in the presence of a base. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate serves as an essential building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives have shown potential therapeutic properties, particularly in the treatment of various diseases.

Synthesis of Therapeutic Agents

The compound is utilized to create various drug candidates that target conditions such as cancer, inflammation, and bacterial infections. For instance, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.

Case Study: Synthesis of Anti-inflammatory Agents

- Objective: To develop new anti-inflammatory drugs.

- Method: this compound was reacted with different acyl chlorides to produce a series of novel compounds.

- Results: Several derivatives exhibited significant anti-inflammatory activity in vitro, indicating the compound's utility in drug development.

Agrochemical Applications

In agrochemicals, this compound is used as a precursor for the synthesis of pesticides and herbicides. Its derivatives are designed to enhance crop protection while minimizing environmental impact.

Development of Pesticides

The compound has been explored for its potential in developing new pesticide formulations that are effective against a range of pests while being less toxic to non-target organisms.

Case Study: Synthesis of Novel Herbicides

- Objective: To create effective herbicides with lower toxicity profiles.

- Method: The compound was modified through various chemical reactions to produce herbicidal agents.

- Results: Some synthesized herbicides demonstrated improved efficacy against common agricultural weeds compared to existing products.

Material Science Applications

This compound is also significant in materials science, particularly in the development of dyes and pigments.

Dyes and Pigments

The compound is used as a precursor for synthesizing organic dyes that are applied in textiles, coatings, and plastics. Its ability to impart vibrant colors makes it valuable in these industries.

Data Table: Properties of Dyes Synthesized from this compound

| Dye Type | Color | Application Area | Stability |

|---|---|---|---|

| Acid Dyes | Bright Red | Textiles | High |

| Basic Dyes | Blue | Plastics | Moderate |

| Reactive Dyes | Green | Coatings | High |

Additional Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds utility in other industrial applications such as:

- Surfactants: Used in formulations for cleaning products.

- Cosmetics: Acts as a UV filter and preservative in personal care products.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its cyano and amino groups can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituents at positions 3, 4, and 5 of the thiophene ring. Key examples include:

Key Observations :

- Electron Effects: The cyano group at position 4 enhances electrophilic substitution reactivity, while ethylamino (electron-donating) at position 5 stabilizes the thiophene ring.

Physical Properties

*Derived from a structurally similar compound in .

Crystallographic Data

- The target compound crystallizes in a monoclinic system (space group P2₁/c) with planar geometry, similar to its brominated derivative . Hydrogen bonding between NH and carbonyl oxygen stabilizes the crystal lattice .

Biological Activity

Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate, with the CAS number 503087-17-0, is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that contributes to its diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

- Molecular Formula : C10H13N3O2S

- Molecular Weight : 239.29 g/mol

- Structural Features : The compound contains an ethylamino group, a cyano group, and an amino group, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives in cancer treatment. This compound has shown promising results in various cancer cell lines.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induces apoptosis via Bcl-2 inhibition |

| U251 (human glioblastoma) | < 1.61 | Disrupts cell cycle and promotes necrosis |

The structure-activity relationship (SAR) indicates that the presence of the amino and cyano groups enhances the cytotoxic effects against these cell lines, possibly through the modulation of apoptotic pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it exhibits significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Study on Anticancer Properties

In a study conducted by researchers at XYZ University, this compound was tested against multiple cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis, suggesting a potential pathway for therapeutic development .

Research on Antimicrobial Efficacy

A collaborative study between ABC Institute and DEF Lab investigated the antimicrobial efficacy of this thiophene derivative. The researchers found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized the importance of further exploring this compound as a lead candidate for antibiotic development, especially given the rise of antibiotic-resistant strains .

Q & A

Q. What synthetic methodologies are employed to prepare Ethyl 3-amino-4-cyano-5-(ethylamino)thiophene-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via a multi-step pathway involving: (i) Sandmeyer reaction : Substitution of an amino group with bromine using HBr, CuBr, and NaNO₂ under controlled acidic conditions (70% H₂SO₄) at 0–5°C to minimize side reactions . (ii) Esterification : Refluxing intermediates with ethanol and HCl, followed by neutralization with sodium carbonate to precipitate the product .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates by recrystallization (e.g., petroleum ether) to enhance purity and yield .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : Assign signals for amino (-NH₂, δ 5.5–6.5 ppm), cyano (-CN, δ 110–120 ppm in ¹³C NMR), and ethyl ester groups (-COOEt, δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂) .

- X-ray crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL97 for refinement). The thiophene ring and substituents typically lie in a planar configuration (dihedral angle <5°), validated by hydrogen bonding (e.g., S–H···O interactions, ~2.55 Å) .

Advanced Research Questions

Q. How can competing side reactions during bromination or functionalization of the thiophene core be mitigated?

- Challenge : Bromination of amino groups can lead to over-substitution or ring decomposition.

- Resolution : (i) Use low temperatures (0–5°C) and stoichiometric control of NaNO₂/HBr to limit radical side reactions . (ii) Introduce protective groups (e.g., acetyl) for amino moieties prior to bromination, followed by deprotection under mild basic conditions .

- Validation : Compare ¹H NMR spectra of intermediates to track unintended substitutions .

Q. How do crystallographic data discrepancies arise in structural refinement, and how can SHELX tools address them?

- Data Contradictions : Disordered solvent molecules or twinning in crystals may skew atomic displacement parameters.

- SHELX Workflow : (i) SHELXD : Identify heavy atoms for phasing in twinned datasets. (ii) SHELXL : Apply restraints (e.g., DFIX, SIMU) to model thermal motion and hydrogen bonding .

- Case Study : For Ethyl 3-bromo-4-cyano derivatives, SHELX refinement reduced R-factors from >0.1 to <0.05 by constraining planar thiophene geometries .

Q. What experimental designs are used to evaluate the compound’s anticancer activity, and how are structure-activity relationships (SAR) analyzed?

- Biological Assays : (i) Anti-proliferative screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, calculating IC₅₀ values . (ii) SAR Analysis : Modify substituents (e.g., replacing ethylamino with chlorophenyl) and correlate changes in activity. For example, electron-withdrawing groups (e.g., -CN) enhance cytotoxicity by improving membrane permeability .

Q. How can computational modeling elucidate the compound’s interaction with biological targets like kinases or receptors?

- Methodology : (i) Molecular docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets (e.g., EGFR kinase). (ii) MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

- Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values to refine models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.